Basic yellow 40

説明

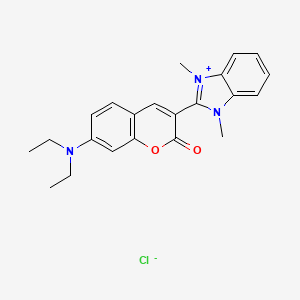

Structure

3D Structure of Parent

特性

IUPAC Name |

7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N3O2.ClH/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;/h7-14H,5-6H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVNGSHJQQOSDB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=[N+](C4=CC=CC=C4N3C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904366 |

Source

|

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29556-33-0, 35869-60-4, 12221-86-2 |

Source

|

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29556-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029556330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Yellow 40 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Yellow 40

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 40, a fluorescent cationic dye belonging to the coumarin class, is a compound of significant interest across various scientific disciplines, notably in forensic science and as a potential biological stain. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing key workflows. This document is intended to serve as a vital resource for researchers and professionals engaged in work involving this versatile dye.

Chemical Identity and Forms

This compound is commercially available in different salt forms, which influences its molecular formula and weight. The two most common forms are the chloride and the methanesulfonate salts. It is crucial to identify the specific form being used for accurate experimental design and data interpretation.

Table 1: General and Structural Information for this compound Forms

| Property | Chloride Form | Methanesulfonate Form |

| IUPAC Name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium methanesulfonate |

| Synonyms | C.I. This compound, Coumarin 40, Maxilon Flavine 10GFF, Cationic Yellow 40[1][2][3][4][5][6][7] | This compound, Cationic Flavine 7GL, Basacryl Yellow 5GL[3][5][7][8] |

| CAS Number | 29556-33-0[9] | 35869-60-4[3] |

| Molecular Formula | C₂₂H₂₄ClN₃O₂[9] | C₂₃H₂₇N₃O₆S[3] |

| Molecular Weight | 397.9 g/mol [9] | 473.54 g/mol [3] |

| Appearance | Orange-yellow to yellow powder[2][9] | Yellow-greenish powder[3] |

Physicochemical Properties

The utility of this compound is largely dictated by its solubility, stability, and spectral characteristics. These properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Water Solubility | 14.1 g/L[10] | 20°C |

| Solubility in other solvents | Soluble in water, methanol, and ethanol[4][9]. Soluble in acetone[3]. A 2 g/L solution in 96% ethanol is commercially available. | - |

| Stability | Stable under normal temperatures and pressures[11]. Reacts with strong oxidizing and reducing agents. The dye bath is stable in a pH range of 2-5[8][10]. | - |

| Light Fastness | Good[8] | - |

| Storage | Store in a cool, dry place away from light[9]. | 10°C - 25°C[9] |

Spectral Properties

This compound is highly fluorescent, a key property exploited in its applications.

Table 3: Spectral Properties of this compound

| Property | Value | Solvent/Conditions |

| Wavelength of Maximum Absorption (λmax) | 432 - 436 nm[2] | Not specified |

| Fluorescence | Bright yellow/green fluorescence[1][12] | - |

| Excitation Wavelength Range for Application | 365 - 485 nm[1][12][13][14] | Forensic applications |

| Emission Wavelength | Not explicitly found in searches. As a coumarin derivative, emission is expected in the blue-green region. | - |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound with known concentrations in water.

-

Measure the absorbance of the standard solutions and the supernatant from the saturated solution at the λmax (approximately 434 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in water at the specified temperature.

-

Determination of UV-Visible Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or water) of known concentration (e.g., 10 µM).

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a second cuvette with the this compound solution.

-

-

Spectral Acquisition:

-

Scan a wavelength range from approximately 350 nm to 600 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

Determination of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission maximum (λem) of this compound.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the determined λmax (e.g., 434 nm).

-

Set the emission scan range from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

-

-

Spectral Acquisition:

-

Acquire the fluorescence emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the λem.

-

Application Workflow: Latent Fingerprint Development

A primary application of this compound is in forensic science for the enhancement of latent fingerprints developed with cyanoacrylate (super glue) fuming. The workflow for this application is illustrated below.

References

- 1. severnbiotech.com [severnbiotech.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Basic Yellow 40 Manufacturer in Mumbai, Basic Yellow 40 Exporter [dyestuff.co.in]

- 4. macschem.us [macschem.us]

- 5. Cationic Fluorescent Yellow X-10gff 600% (this compound) - Fluorescent Yellow 10gn and Brilliant Flavine 10gff [dimacolor.en.made-in-china.com]

- 6. khushidyechem.com [khushidyechem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound - Cationic Yellow 40 - Cationic Fluorescent Yellow 10GFF from Emperor Chem [emperordye.com]

- 9. This compound | 29556-33-0 | FB159771 | Biosynth [biosynth.com]

- 10. China reliable this compound CAS 29556-33-0 Suppliers - Sinoever [dyestuffscn.com]

- 11. aorangiforensics.co.nz [aorangiforensics.co.nz]

- 12. shopevident.com [shopevident.com]

- 13. arrowheadforensics.com [arrowheadforensics.com]

- 14. medtechforensics.com [medtechforensics.com]

Basic Yellow 40 molecular structure and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 40, a fluorescent dye belonging to the coumarin class, is a compound of significant interest across various scientific disciplines. Its intense yellow-green fluorescence under ultraviolet and blue light has led to its widespread use in forensic science for the enhancement of latent fingerprints developed with cyanoacrylate. Beyond forensics, its photophysical properties make it a valuable tool in the development of fluorescent probes and as a dye in various industrial applications. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and experimental protocols related to this compound.

Molecular Structure and Formula

The molecular identity of this compound is well-established. The compound's systematic IUPAC name is 7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride . This nomenclature accurately describes its heterocyclic structure, which consists of a coumarin backbone, a diethylamino substituent, and a dimethylbenzimidazolium moiety.

The chemical formula for this compound is C₂₂H₂₄ClN₃O₂ .[1][2] This formula corresponds to a molecular weight of approximately 397.9 g/mol .[1][2]

The two-dimensional chemical structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be due to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ | [1][2] |

| Molecular Weight | 397.9 g/mol | [1][2] |

| Appearance | Yellow to orange-yellow crystalline powder | [3] |

| Melting Point | 210-211 °C or 349.84 °C | [1] |

| Solubility | Soluble in water, methanol, ethanol, and acetic acid. Insoluble in petroleum ether. A value of 50 g/L in water/acetic acid has been reported. | [1][4][5] |

| Wavelength of Max. Absorption (λmax) | 432-436 nm (in solution) | [3] |

| Flash Point | 13 °C | [1] |

| Density | 0.41 g/cm³ | [1] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Procedure (Illustrative):

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) and 7-(diethylamino)coumarin (1 equivalent) in a suitable solvent such as phosphoryl chloride (POCl₃) or a high-boiling point organic solvent like N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If phosphoryl chloride was used as the solvent, it is carefully quenched by slowly adding the reaction mixture to ice water.

-

Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure this compound chloride salt.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Forensic Protocol for Latent Fingerprint Enhancement

This compound is a highly effective stain for cyanoacrylate-fumed latent prints on non-porous surfaces. The following protocol details the preparation of the working solution and the application procedure.

Workflow for Fingerprint Enhancement:

Caption: Workflow for latent fingerprint enhancement using this compound.

Preparation of Working Solution:

-

Dissolve 1 gram of this compound powder in 500 mL of methanol. Stir or agitate until the dye is fully dissolved. Store the solution in a tightly sealed, light-protected container.

Application Protocol:

-

Cyanoacrylate Fuming: The surface bearing the latent prints must first be treated with cyanoacrylate (superglue) fuming to polymerize the latent print residue.

-

Application of this compound:

-

Immersion: Immerse the object in the this compound working solution for approximately 30-60 seconds.

-

Spraying: Alternatively, the working solution can be sprayed onto the surface using a fine mist sprayer. Ensure even coverage of the area of interest.

-

-

Rinsing: Gently rinse the surface with a stream of cool tap water to remove excess dye.

-

Drying: Allow the object to air dry completely or use a gentle stream of cool air.

-

Visualization: Examine the treated surface under a forensic light source in the wavelength range of 450-485 nm. Use yellow or orange colored viewing goggles to visualize the fluorescent prints.

-

Photography: Photograph the developed prints using a camera equipped with a yellow or orange filter corresponding to the viewing goggles.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a fine powder that can be easily inhaled, and the methanolic solution is flammable and toxic.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder and its solutions.

-

Ventilation: Use a fume hood when preparing and using the methanolic solution to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and other ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile fluorescent dye with significant applications in forensic science and other fields. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and established experimental protocols. For researchers and professionals in drug development, the fluorescent properties of this compound may offer opportunities for the development of novel assays and imaging agents. It is crucial to adhere to safety guidelines when handling this compound and its solutions.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Yellow 40

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 40, also known as Cationic Yellow X-8GL, is a fluorescent cationic dye with significant applications in the textile industry and forensic sciences. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound. The synthesis is a multi-step process commencing with the formation of a coumarin derivative via the Pechmann condensation, followed by a Vilsmeier-Haack formylation. The resulting aldehyde undergoes condensation with a benzimidazole precursor, which is then quaternized and converted to its chloride salt to yield the final product. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes diagrams of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound is a bright, greenish-yellow fluorescent dye belonging to the coumarin-benzimidazole class. Its cationic nature imparts a strong affinity for negatively charged substrates, making it particularly effective for dyeing acrylic fibers. Beyond its use in textiles, its fluorescent properties are utilized in forensic science for the visualization of latent fingerprints. This guide delineates the chemical synthesis and manufacturing process of this compound, providing a technical resource for researchers and professionals in chemical synthesis and material science.

Overall Synthesis Pathway

The manufacturing of this compound is a four-stage process, beginning with the synthesis of the core coumarin and benzimidazole precursors, followed by their condensation and subsequent modification to produce the final cationic dye.

Photophysical and Spectral Properties of Basic Yellow 40: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 40, a fluorescent dye belonging to the coumarin family, is recognized for its bright yellow-green fluorescence, making it a valuable tool in various scientific applications, most notably in forensic science for the enhancement of latent fingerprints.[1][2][3][4] This technical guide provides a comprehensive overview of the core photophysical and spectral properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to leverage its fluorescent characteristics. The document details its absorption and emission characteristics, quantum yield, and fluorescence lifetime, along with the influence of environmental factors on these properties. Standardized experimental protocols for the characterization of this dye are also provided.

Core Photophysical and Spectral Properties

The photophysical behavior of this compound is dictated by its chemical structure, which is characteristic of a 7-aminocoumarin derivative.[5] The key properties are summarized below.

Data Presentation

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_ max) | 432 - 436 nm[6] | Methanol |

| Fluorescence Emission Range | 365 - 485 nm[7][8] | General |

| Fluorescence Color | Bright Yellow/Green[8] | General |

| Solubility | Soluble in water and alcohol[6] | - |

| Molar Absorptivity (ε) | Data not available | - |

| Fluorescence Quantum Yield (Φ_F_) | Data not available for this compound specifically. Representative coumarin dyes in ethanol can have quantum yields ranging from 0.5 to 0.9. | Ethanol |

| Fluorescence Lifetime (τ_F_) | Data not available for this compound specifically. Representative coumarin dyes in ethanol can have lifetimes in the range of 2-5 ns.[3] | Ethanol |

Experimental Protocols

Detailed methodologies for characterizing the photophysical properties of this compound are presented below. These protocols are based on standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound.

Objective: To determine the wavelength of maximum absorption (λ_abs_ max) and the molar absorptivity (ε).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 x 10⁻⁴ M). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 300 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution, then fill it and place it in the sample holder. Record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis: From the absorption spectra, identify the wavelength of maximum absorbance (λ_abs_ max). To determine the molar absorptivity, plot absorbance at λ_abs_ max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum of this compound.

Objective: To determine the wavelength of maximum emission (λ_em_ max).

Materials:

-

Dilute solutions of this compound (absorbance at λ_abs_ max < 0.1)

-

Spectroscopic grade solvent

-

Fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the λ_abs_ max determined from the absorption spectroscopy experiment. Set the emission scan range from the excitation wavelength +10 nm to 700 nm.

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to account for Raman scattering and any solvent fluorescence.

-

Sample Measurement: Place the cuvette containing the dilute this compound solution in the spectrofluorometer and record the emission spectrum.

-

Data Correction and Analysis: Subtract the blank spectrum from the sample's emission spectrum. The wavelength corresponding to the highest intensity in the corrected spectrum is the λ_em_ max.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield (Φ_F_) of this compound relative to a known standard.

Objective: To quantify the efficiency of fluorescence of this compound.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Coumarin 153 in ethanol, Φ_F_ = 0.53)

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Visible spectrophotometer and spectrofluorometer

-

Quartz and fluorescence cuvettes

Procedure:

-

Solution Preparation: Prepare a series of five dilute solutions of both this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Absorption Measurement: Record the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.

-

The quantum yield of this compound (Φ_F_ (sample)) can be calculated using the following equation: Φ_F_ (sample) = Φ_F_ (ref) × (Slope_sample_ / Slope_ref_) × (n_sample_² / n_ref_²) where Φ_F_ (ref) is the quantum yield of the reference, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence lifetime (τ_F_) of this compound.

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

-

Dilute solution of this compound

-

Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive detector.

Procedure:

-

Instrument Setup: The excitation source is set to the λ_abs_ max of this compound. The emission is collected at the λ_em_ max through a monochromator or a bandpass filter.

-

Instrument Response Function (IRF) Measurement: The IRF of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer) to determine the time resolution of the instrument.

-

Sample Measurement: The fluorescence decay of the this compound solution is recorded until a sufficient number of photons are collected to generate a smooth decay curve.

-

Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function. For a single exponential decay, the lifetime (τ_F_) is the time at which the fluorescence intensity has decreased to 1/e of its initial value.

Influence of Environmental Factors

The photophysical properties of coumarin dyes like this compound can be significantly influenced by their local environment.

-

Solvent Polarity (Solvatochromism): Coumarin dyes often exhibit solvatochromism, where the positions of their absorption and emission bands change with the polarity of the solvent.[1] For many coumarin derivatives, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state in polar solvents.

-

pH: As a 7-aminocoumarin derivative, the fluorescence of this compound is likely to be pH-dependent.[2][9] In acidic conditions, the amino group can be protonated, which can alter the intramolecular charge transfer (ICT) process and potentially lead to a decrease in fluorescence intensity or a shift in the emission wavelength.[2] The fluorescence is generally more stable in neutral to slightly alkaline conditions.

-

Temperature: Temperature can affect the fluorescence intensity of dyes.[10][11] Typically, an increase in temperature leads to a decrease in fluorescence intensity due to an increase in non-radiative decay processes. However, the extent of this effect can vary depending on the dye and its environment.

Mandatory Visualization

Jablonski Diagram for this compound

Caption: A Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of this compound.

References

- 1. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [nathan.instras.com]

- 5. bvda.com [bvda.com]

- 6. macsenlab.com [macsenlab.com]

- 7. arrowheadforensics.com [arrowheadforensics.com]

- 8. This compound Fluorescent Dye Solution - Severn Biotech [severnbiotech.com]

- 9. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Temperature effect on the fluorescence anisotropy decay dynamics of Coumarin-153 dye in Triton-X-100 and Brij-35 micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for Basic Yellow 40.

This technical guide provides a comprehensive overview of Basic Yellow 40, a fluorescent dye with applications in forensic science and potential interest in biomedical research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, experimental applications, and proposed biological activities.

Synonyms and Alternative Names

This compound is known by a variety of names across different suppliers and applications. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Common and Trade Names:

-

Coumarin 40[1]

-

Amarelo Básico 40[2]

-

Básico Amarillo 40[2]

-

Basic Yellow XL[2]

-

Jaune basique 40[2]

-

FLUORESCENT YELLOW AA216[3]

-

YELLOW 10GF {S}[3]

-

Brilliant Flavine 10GFH[4]

-

Basonyl Brilliant Yellow FF 4048[4]

-

Atacryl Brilliant Flavine 9GFF[4]

-

Cationic Yellow 40[5]

-

Cationic Fluorescent Yellow 10GFF[5]

-

Cationic Flavine 7GL[5]

-

Basacryl Yellow 5GL[5]

-

Diacryl Brilliant Yellow 5G-N[5]

-

Kayacryl Brilliant Yellow 5GL[5]

-

Sumiacryl Yellow 6G[5]

Chemical and Physical Properties

This compound is a synthetic cationic dye belonging to the coumarin class of fluorescent compounds.[5][6] Its chemical structure imparts its characteristic bright yellow fluorescence.

| Property | Value | Source(s) |

| IUPAC Name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | [6] |

| CAS Number | 29556-33-0, 35869-60-4, 12221-86-2 | [1][2][3][4][6] |

| Molecular Formula | C22H24ClN3O2 | [2] |

| Molecular Weight | 397.9 g/mol | [2] |

| Appearance | Orange-yellow solid powder | [2] |

| Solubility | Soluble in water and alcohol | [2][3] |

| Wavelength of Maximum Absorption (λmax) | 432 - 436 nm | [2] |

| Fluorescence Excitation Range | 365 - 485 nm | [7][8] |

Quantitative Photophysical and Toxicological Data

A summary of the available quantitative data for this compound is presented below. It is important to note that while some toxicological data is available, specific photophysical parameters like quantum yield and molar extinction coefficient for this compound are not well-documented in the available literature. For comparative purposes, data for other coumarin dyes are included to provide an expected range for these values.

Table 3.1: Toxicological Data for this compound

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 1800 mg/kg |

| LD50 | Rat | Dermal | >2000 mg/kg |

| LC50 | Fish | - | 10-100 mg/L (96h) |

Table 3.2: Photophysical Properties of Related Coumarin Dyes (for comparative purposes)

| Compound | Solvent | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Lifetime (τ) (ns) |

| Coumarin 1 | Ethanol | 0.73 | 23,500 at 373 nm | Not specified |

| Coumarin 30 | Acetonitrile | 0.67 | 42,800 at 407 nm | Not specified |

| Coumarin Derivative (Tang et al., 2023) | Solid State | Not specified | Not specified | 5.75 |

Experimental Protocols

Detailed Methodology for Latent Fingerprint Development

This compound is widely used in forensic science to enhance the visualization of latent fingerprints that have been developed with cyanoacrylate (superglue) fuming. The dye stains the cyanoacrylate polymer, and its fluorescence under specific wavelengths of light allows for high-contrast imaging of the print.

Materials:

-

This compound powder

-

Methanol or Ethanol

-

Spray bottle or immersion tray

-

Wash bottle with deionized water

-

Forensic light source (or UV lamp) with an excitation range of 365-485 nm

-

Yellow or orange viewing goggles/filters

-

Camera with appropriate filters for photography

Protocol:

-

Working Solution Preparation: Prepare a 0.1-0.2% (w/v) solution of this compound in methanol or ethanol. For example, dissolve 1-2 grams of this compound powder in 1 liter of the solvent.

-

Application of the Dye:

-

Immersion: Submerge the object with the cyanoacrylate-developed print into the this compound working solution for approximately 30-60 seconds.

-

Spraying: Alternatively, evenly spray the working solution onto the surface until it is thoroughly wetted.

-

-

Rinsing: Gently rinse the object with a stream of deionized water to remove the excess dye.

-

Drying: Allow the object to air dry completely.

-

Visualization:

-

Illuminate the dried object with a forensic light source or UV lamp within the 365-485 nm range.

-

View the fluorescence through yellow or orange goggles or a corresponding camera filter to enhance the contrast between the fluorescent print and the background.

-

-

Photography: Document the enhanced fingerprint using a camera equipped with a yellow or orange filter.

Suggested Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This is a suggested protocol for assessing the cytotoxicity of this compound on a mammalian cell line. This protocol is based on a standard MTT assay and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and then prepare serial dilutions in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Signaling Pathways and Biological Activity

While primarily known as a fluorescent stain, there is some evidence to suggest that this compound may possess biological activity. It has been proposed to inhibit cancer cell growth by binding to the phospholipid membrane and subsequently inhibiting the synthesis of fatty acids and cholesterol. However, the precise molecular mechanisms and the specific signaling pathways involved have not been extensively elucidated in the available literature.

The proposed mechanism suggests an interaction with the cell membrane, a critical component in various signaling cascades. By altering membrane properties or interacting with membrane-associated proteins, this compound could potentially influence downstream signaling events. The inhibition of fatty acid and cholesterol synthesis are key metabolic pathways that are often dysregulated in cancer cells and are linked to signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is required to validate these initial findings and to identify the specific molecular targets and signaling pathways affected by this compound.

Mandatory Visualizations

Experimental Workflow for Latent Fingerprint Development

Caption: Workflow for enhancing latent fingerprints using this compound.

Proposed Mechanism of Anti-Cancer Activity

Caption: Hypothetical mechanism of this compound's anti-cancer effects.

References

- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipid-specific fluorescent probes in studies of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Basic Yellow 40 for Researchers and Scientists

Introduction

Basic Yellow 40, a fluorescent dye belonging to the coumarin class, is a versatile compound with applications spanning from forensic science to potential roles in biomedical research. This technical guide provides a comprehensive overview of its chemical properties, known applications, and experimental protocols, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic cationic dye known for its bright yellow fluorescence under ultraviolet and blue light. While it is widely recognized by its common name, it is associated with multiple CAS Registry Numbers, which can be a source of confusion. The most frequently cited CAS numbers are 29556-33-0 and 12221-86-2 .[1] Additionally, a methanesulfonate salt form is identified by CAS number 35869-60-4 .[1]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Registry Number | 29556-33-0, 12221-86-2, 35869-60-4 (methanesulfonate salt) | [1] |

| Molecular Formula | C₂₀H₂₀ClN₃O₂ or C₂₂H₂₄N₃O₂·Cl | [2][3][4] |

| Molecular Weight | 369.84 g/mol or 397.9 g/mol | [2][3][4] |

| Synonyms | C.I. This compound, Coumarin 40, Brilliant Flavine 10GFH | [4] |

| Appearance | Orange-yellow powder | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| Fluorescence | Emits bright yellow-green fluorescence between 365 and 485 nm |

Potential Applications in Drug Development and Biological Research

While the predominant application of this compound is in forensic science, emerging information suggests its potential utility in biomedical research, particularly in oncology.

Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer properties. It has been shown to inhibit the growth of cancer cells by binding to the phospholipid membrane and subsequently inhibiting the synthesis of fatty acids and cholesterol.[2] The optimal concentration for this effect has been reported as 10⁻⁴ M.[2] This mechanism of action suggests a potential therapeutic avenue for cancers with dysregulated lipid metabolism.

Below is a simplified diagram illustrating the proposed mechanism of action.

References

Solubility Profile of Basic Yellow 40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Basic Yellow 40, a fluorescent dye with applications in various fields, including forensic science and as a component in inks and textiles.[1] This document collates available quantitative and qualitative solubility data, outlines experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Properties of this compound

This compound, also known as C.I. This compound, is a cationic dye recognized for its bright, greenish-yellow fluorescence.[2] Its chemical structure and properties make it soluble in a range of solvents, a critical consideration for its application and formulation.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. The following table summarizes the available quantitative solubility data for this compound in different solvents. It is important to note that discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature, pH, and the purity of both the dye and the solvents.

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Water | 50[1][3] | Not Specified | A technical data sheet specifies this solubility in a mixture of Acetic Acid and Water. |

| Water | 14.1[4] | 20 | |

| Ethanol (96%) | ≥ 2 | Not Specified | Based on the availability of a commercial solution at this concentration. |

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Acetic Acid | Soluble[1][3] |

| Ethanol | Soluble[5][6] / Slightly Soluble |

| Methanol | Soluble[7] |

| Acetone | Soluble |

| Benzene | Soluble |

| Petroleum Ether | Insoluble[7] |

| Organic Solvents (General) | Excellent solubility |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following outlines a general experimental protocol for determining the solubility of a dye like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound powder

-

Selected solvent(s) of high purity

-

Analytical balance

-

Volumetric flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a dye.

Caption: Workflow for Dye Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols can aid in the development of formulations and the design of experiments where the solubility of this dye is a critical parameter. Further empirical studies are recommended to establish more precise quantitative solubility data in a wider range of organic solvents.

References

- 1. sds.chemtel.net [sds.chemtel.net]

- 2. This compound-Basic Dye-Shijiazhuang Hongyun Jinyuan Technology Co., Ltd. [hongyunchemical.com]

- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. colorantsgroup.com [colorantsgroup.com]

In-Depth Technical Guide to the Health and Safety Considerations for Handling Basic Yellow 40

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Basic Yellow 40 (C.I. 48057), a fluorescent dye. The information is intended for laboratory personnel and professionals in drug development who may work with this compound. All data is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

This compound is a yellow, odorless powder.[1][2] It is a coumarin-based dye also containing a benzimidazolium moiety.[3] Its chemical formula is C₂₀H₂₀ClN₃O₂ and it has a molecular weight of 369.84 g/mol .[1][2]

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and causes serious eye irritation.[1][4] The available quantitative data from acute toxicity studies are summarized in the table below.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1800 mg/kg | [1] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg | [5] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 4600 mg/kg | [5] |

Table 1: Acute Toxicity of this compound

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Typically, healthy young adult rats of a single sex (females are often preferred) are used.

-

Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface) and held in contact with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity.

-

Endpoint: The LD50 is determined.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored for the cornea, iris, and conjunctivae.

-

Endpoint: The assessment of irritation is based on the severity and reversibility of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are deficient in amino acid synthesis are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a mutation) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects genotoxic damage at the chromosome level.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.

-

Procedure: The cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Toxicological Mechanisms and Signaling Pathways

Based on this, a plausible genotoxic pathway for this compound could involve metabolic activation leading to the formation of reactive intermediates that cause DNA damage. This DNA damage can trigger a cellular stress response, primarily through the activation of the p53 tumor suppressor protein. Activated p53 can then initiate downstream signaling cascades leading to cell cycle arrest, to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe to be repaired.

Caption: Proposed Genotoxic Signaling Pathway of this compound.

Health and Safety Recommendations

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[1]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid creating dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

After Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Accidental Release Measures

-

Spill Cleanup: Wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Clean the spill area thoroughly.[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the potential genotoxicity of a chemical like this compound.

Caption: A typical workflow for assessing the genotoxicity of a chemical.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. bvda.com [bvda.com]

- 4. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 5. Species-specific differences in coumarin-induced hepatotoxicity as an example toxicogenomics-based approach to assessing risk of toxicity to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A toxicogenomics-based parallelogram approach to evaluate the relevance of coumarin-induced responses in primary human hepatocytes in vitro for humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sds.chemtel.net [sds.chemtel.net]

Basic Yellow 40: A Technical Guide for Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 40, a fluorescent cationic dye belonging to the coumarin family, is a versatile compound with significant applications in forensic science. While its use in latent fingerprint detection is well-established, emerging evidence suggests potential applications in broader research fields, including cell biology and oncology. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on detailed experimental protocols and quantitative data where available. It aims to serve as a foundational resource for researchers exploring the utility of this dye in their respective fields.

Chemical and Photophysical Properties

This compound, also known by trade names such as Maxilon Flavine 10GFF and Cationic Yellow 40, is a highly fluorescent, water-soluble, orange-yellow powder[1]. Its chemical structure is characterized by a coumarin core, which is responsible for its fluorescent properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride | [1][2] |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ | [1] |

| Molecular Weight | 397.9 g/mol | [1] |

| CAS Number | 29556-33-0; 35869-60-4 | [1] |

| Appearance | Orange-yellow solid powder | [1] |

| Solubility | Soluble in water and alcohol | [1] |

The photophysical properties of this compound are central to its applications. It exhibits strong fluorescence when excited with light in the blue-green region of the spectrum.

Table 2: Photophysical Properties of this compound

| Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorption (λmax) | 432 - 436 nm | [1] |

| Excitation Wavelength Range (Forensics) | 365 - 485 nm | [3][4][5][6][7] |

| Emission Filter (Forensics) | 495 nm or 515 nm | [2][8] |

| Fluorescence Color | Bright yellow/green | [7] |

| Quantum Yield (Φ) | Not reported in the searched literature. | |

| Molar Extinction Coefficient (ε) | Not reported in the searched literature. |

Core Research Application: Forensic Science

The primary and most extensively documented application of this compound is in the enhancement of latent fingerprints on non-porous surfaces after cyanoacrylate (superglue) fuming. The dye adheres to the polymerized cyanoacrylate, rendering the print fluorescent and significantly improving its visibility and photographic capture.

Experimental Protocol: Latent Fingerprint Enhancement

This protocol outlines the standard procedure for using this compound to stain cyanoacrylate-developed fingerprints.

Materials:

-

This compound powder

-

Methanol or Ethanol

-

Distilled water

-

Spray bottle or immersion tray

-

Forensic light source (or UV lamp) with excitation filters for 365-485 nm range

-

Goggles with appropriate filters (e.g., yellow or orange)

-

Camera with a yellow or orange filter (e.g., 515 nm bandpass)

Procedure:

-

Working Solution Preparation: Dissolve 1 gram of this compound in 500 mL of methanol[9]. Note: Ethanol can also be used as a solvent.

-

Cyanoacrylate Fuming: Develop latent prints on the non-porous surface using standard cyanoacrylate fuming techniques.

-

Application of this compound:

-

Immersion Method: Submerge the item in the this compound working solution for approximately 5-10 seconds.

-

Spray Method: Evenly spray the item with the working solution. This method can help to reduce background staining[9].

-

-

Rinsing: Gently rinse the item with distilled water for about 10 seconds to remove excess dye[8].

-

Drying: Allow the item to air dry completely.

-

Visualization:

-

Photography: Photograph the fluorescent prints using a camera equipped with a yellow or orange filter to capture the emission and block the excitation light[9].

Experimental Workflow

Emerging Research Applications: Oncology

While less documented, preliminary information suggests that this compound may have potential applications in cancer research. One source indicates that this compound has been shown to inhibit cancer cell growth by binding to the phospholipid membrane and subsequently inhibiting the synthesis of fatty acids and cholesterol, with an optimal concentration of 10⁻⁴ M. However, the primary research article supporting this claim was not identified in the searches, and thus, the following information should be considered preliminary.

Hypothetical Signaling Pathway of Anticancer Activity

The proposed mechanism of action suggests a multi-faceted impact on cancer cell metabolism and membrane integrity.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

This hypothetical protocol is based on standard methodologies for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻³ M.

-

Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Research Gaps

The current body of research on this compound is heavily concentrated on its forensic applications. To expand its utility into broader scientific domains, several key research areas need to be addressed:

-

Quantitative Photophysics: A thorough characterization of the photophysical properties of this compound, including its quantum yield and molar extinction coefficient in various solvents, is essential for its application as a fluorescent probe.

-

Biological Probing: Research is needed to explore the potential of this compound as a fluorescent stain for specific cellular organelles or biomolecules. Its interaction with lipids suggests it may be a candidate for membrane staining.

-

Mechanism of Anticancer Activity: The preliminary suggestion of its anticancer properties requires rigorous investigation. Studies should focus on confirming its cytotoxic effects on a panel of cancer cell lines, elucidating the specific molecular targets, and understanding the downstream signaling pathways.

-

Biocompatibility and Toxicity: For any in vitro or in vivo biological application, a comprehensive toxicological profile of this compound is necessary.

Conclusion

This compound is a well-established and highly effective fluorescent dye for the enhancement of latent fingerprints in forensic science. Its identity as a coumarin derivative hints at a broader potential for applications in biological research and drug development, particularly in the area of oncology. However, there is a significant lack of published research and quantitative data to support these potential applications. This guide provides the current state of knowledge and offers a starting point for researchers interested in exploring the untapped potential of this versatile fluorescent compound. Further investigation into its photophysical properties, biological interactions, and mechanisms of action is warranted to unlock its full research potential.

References

- 1. macsenlab.com [macsenlab.com]

- 2. bvda.com [bvda.com]

- 3. arrowheadforensics.com [arrowheadforensics.com]

- 4. This compound Powder [rmreagents.com]

- 5. medtechforensics.com [medtechforensics.com]

- 6. shopevident.com [shopevident.com]

- 7. This compound Fluorescent Dye Solution - Severn Biotech [severnbiotech.com]

- 8. Laboratory Processing Reagent – Basic Yellow – Forensic Pocket Guide [forensicpocketguide.com]

- 9. This compound - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

An In-depth Technical Guide to Basic Yellow 40: Historical Development, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye Basic Yellow 40, covering its historical development, key discoveries, physicochemical properties, and detailed experimental protocols for its primary applications. The information is tailored for researchers, scientists, and professionals in drug development who may utilize fluorescent compounds in their work.

Introduction

This compound, a member of the coumarin class of dyes, is a highly fluorescent compound known for its vibrant yellow-green emission.[1][2] It is also recognized by various commercial names, including Maxilon Flavine 10GFF, Cationic Yellow 40, and Panacryl Brilliant Flavine 10GFF.[3][4] The dye's strong fluorescence and affinity for certain substrates have led to its widespread use, most notably in the forensic sciences for the enhancement of latent fingerprints.[5][6][7][8] This guide delves into the technical details of this compound, offering a foundational understanding for its application in scientific research.

Historical Development and Discovery

Commercialization of the dye was notably carried out by Ciba-Geigy under the trade name Maxilon Flavine 10GFF.[9] Its early applications were primarily in the textile industry for dyeing acrylic fabrics.[4] However, its powerful fluorescent properties soon led to its adoption in other fields. In the 1980s, this compound began to replace Rhodamine 6G in some forensic applications due to concerns about the latter's potential carcinogenicity.[10] The introduction of a more concentrated formulation in the early 1990s significantly improved its performance in fingerprint visualization, solidifying its role in forensic science.[1]

Physicochemical and Spectroscopic Properties

This compound is characterized by its distinct chemical structure and fluorescent properties. It is an organic salt, typically available as a chloride or methanesulfonate salt.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | [5][11] |

| Synonyms | C.I. This compound, Maxilon Flavine 10GFF, Coumarin 40 | [3][12] |

| CAS Number | 29556-33-0 (chloride), 35869-60-4 (methanesulfonate), 12221-86-2 | [5] |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ (chloride salt) | [13] |

| Molecular Weight | 397.9 g/mol (chloride salt) | [13][14] |

| Appearance | Orange-yellow solid powder | [13][15] |

| Solubility | Soluble in water and alcohol | [13][15] |

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Application |

| Excitation Maximum | 365 - 485 | Forensic Light Source/UV Lamp |

| Emission Maximum | Bright yellow/green fluorescence | Visualization of latent prints |

| Wavelength of Maximum Absorption | 432 - 436 | Spectrophotometric analysis |

Note: The excitation and emission ranges can vary slightly depending on the solvent and substrate.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for this compound is not widely published in academic literature, its general synthesis can be inferred from its coumarin structure. The core of the molecule is a coumarin ring, which is typically synthesized via methods such as the Pechmann condensation or the Perkin reaction. The synthesis of this compound would involve the reaction of a substituted coumarin intermediate with a benzimidazole derivative.

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

The most well-documented application of this compound is in the enhancement of latent fingerprints developed with cyanoacrylate fuming.

Preparation of this compound Working Solution

Materials:

-

This compound powder

-

Methanol or Ethanol

-

Distilled water

-

Ethylene glycol (for water-based formulation)

-

Triton X-100 (for water-based formulation)

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Graduated cylinders

Protocol (Alcohol-based): [3]

-

Weigh 1 gram of this compound powder.

-

Measure 500 ml of methanol.

-

In a fume hood, place the methanol in a beaker with a magnetic stir bar.

-

Slowly add the this compound powder to the methanol while stirring.

-

Continue stirring until the powder is fully dissolved.

-

Store the solution in a dark, stoppered glass bottle. The working solution has a shelf life of approximately six months.[3]

Protocol (Water-based): [10]

-

Prepare a stock solution by mixing 40 mL of distilled water with 35 mL of ethylene glycol and 1 mL of Triton X-100.

-

In a separate beaker, add 0.5 g of this compound powder to 500 mL of distilled water.

-

Add 1 mL of the stock solution to the this compound and water mixture.

-

Stir thoroughly until a homogenous suspension is achieved.

Staining of Cyanoacrylate-Fumed Latent Prints

Materials:

-

Item with cyanoacrylate-developed latent prints

-

This compound working solution

-

Wash bottle with distilled water

-

Drying area or oven

Protocol: [16]

-

Apply the this compound working solution to the surface with the latent prints. This can be done by tray immersion for 5 seconds, or by spraying with an aerosol sprayer.

-

Allow the dye to set on the surface for approximately 5 seconds.

-

Thoroughly rinse the surface with a gentle stream of distilled water to remove excess dye.

-

Allow the item to air dry completely.

Visualization and Photography

Equipment:

-

Forensic light source or UV lamp (365-485 nm range)

-

Yellow or orange viewing goggles/filters

-

Camera with appropriate filters (e.g., 515 nm bandpass filter)

Protocol:

-

In a darkened room, illuminate the stained prints with a forensic light source or UV lamp within the 365-485 nm wavelength range.

-

View the fluorescence through yellow or orange goggles to enhance contrast.

-

Photograph the fluorescent prints using a camera equipped with a yellow or orange filter.

Caption: Experimental workflow for latent print enhancement.

Mechanism of Action